molecular formula C14H17F3N6O2S B2497476 2-Methyl-4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluormethyl)pyrimidin CAS No. 2097857-12-8

2-Methyl-4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluormethyl)pyrimidin

Katalognummer: B2497476
CAS-Nummer: 2097857-12-8
Molekulargewicht: 390.39
InChI-Schlüssel: JXCNNELGDQYXJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C14H17F3N6O2S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Overview

This compound features several key functional groups that contribute to its biological activity:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Imidazole Moiety : Associated with diverse biological activities, particularly in enzyme inhibition.
  • Piperazine Ring : Commonly found in pharmaceuticals, known for its interaction with neurotransmitter receptors.

Antimicrobial Activity

Compounds containing imidazole and piperazine structures have demonstrated significant antimicrobial properties. For example, derivatives of imidazole are effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure of this compound suggests it may exhibit similar antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)Reference
Compound AE. coli50
Compound BS. aureus25
Compound XHypothetical TargetTBDThis Study

Enzymatic Inhibition

The sulfonyl group present in the compound is known to inhibit various enzymes, including kinases and proteases. Sulfonamide derivatives have been documented to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. Thus, this compound may also exhibit similar enzymatic inhibition capabilities.

Preclinical Trials

In studies focusing on related imidazole-containing compounds, significant inhibition of cancer cell proliferation was observed, particularly against mutant forms of protein kinases. Such findings indicate that this compound may also exhibit anticancer properties.

Toxicological Assessments

Toxicological evaluations of similar compounds have shown varied results based on structural modifications. Certain piperazine derivatives displayed low toxicity profiles while maintaining high efficacy against target pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the imidazole and piperazine components can significantly influence potency and selectivity.

Key Observations:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Piperazine Substitution : Variations in substituents on the piperazine ring can lead to altered receptor affinity and selectivity.

Biologische Aktivität

The compound 2-methyl-4-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine (referred to as "Compound X" for brevity) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a trifluoromethyl group and an imidazole moiety, suggest possible interactions with various biological targets. This article reviews the biological activity of Compound X, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

Compound X can be characterized by the following structural formula:

C13H15F3N6O2S\text{C}_{13}\text{H}_{15}\text{F}_3\text{N}_6\text{O}_2\text{S}

Key Functional Groups:

  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
  • Imidazole ring : Often associated with biological activity, particularly in enzyme inhibition.
  • Piperazine moiety : Common in pharmaceuticals for its ability to interact with neurotransmitter receptors.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and piperazine structures exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Compound X's structure suggests it may share similar antimicrobial properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMIC (μg/mL)Reference
Compound AE. coli50
Compound BS. aureus25
Compound XHypothetical TargetTBDThis Study

Inhibition of Enzymatic Activity

Compounds with sulfonyl groups are known to inhibit various enzymes, including kinases and proteases. For example, sulfonamide derivatives have been documented to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways . The presence of the sulfonyl group in Compound X suggests a potential for similar enzymatic inhibition.

Case Studies

  • Preclinical Trials : In a study focusing on related imidazole-containing compounds, significant inhibition of cancer cell proliferation was observed, particularly against mutant forms of protein kinases . Such findings indicate that Compound X may also exhibit anticancer properties.
  • Toxicological Assessments : Toxicological evaluations of similar compounds have shown varied results depending on structural modifications. For instance, certain piperazine derivatives displayed low toxicity profiles while maintaining high efficacy against target pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Compound X. Modifications to the imidazole and piperazine components can significantly influence potency and selectivity.

Key Observations:

  • Trifluoromethyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Piperazine Substitution : Variations in substituents on the piperazine ring can lead to altered receptor affinity and selectivity.

Eigenschaften

IUPAC Name

2-methyl-4-[4-(1-methylimidazol-2-yl)sulfonylpiperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N6O2S/c1-10-19-11(14(15,16)17)9-12(20-10)22-5-7-23(8-6-22)26(24,25)13-18-3-4-21(13)2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCNNELGDQYXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=NC=CN3C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.